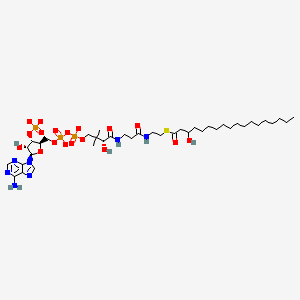

3-hydroxyoctadecanoyl-CoA(4-)

Description

Propriétés

Formule moléculaire |

C39H66N7O18P3S-4 |

|---|---|

Poids moléculaire |

1046 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxyoctadecanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/p-4/t27?,28-,32-,33-,34+,38-/m1/s1 |

Clé InChI |

WZMAIEGYXCOYSH-FWBOWLIOSA-J |

SMILES isomérique |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |

Origine du produit |

United States |

Biosynthesis and Anabolic Roles of 3 Hydroxyoctadecanoyl Coa

Enzymatic Pathways Leading to 3-Hydroxyoctadecanoyl-CoA Formation

The synthesis of 3-hydroxyoctadecanoyl-CoA is primarily achieved through the reduction of a keto group in its precursor molecule, a reaction central to the fatty acid elongation cycle.

The direct precursor to 3-hydroxyoctadecanoyl-CoA is 3-oxooctadecanoyl-CoA. The formation of 3-hydroxyoctadecanoyl-CoA occurs via the reduction of the 3-keto group of 3-oxooctadecanoyl-CoA, a reaction that requires NADPH as a cofactor. ontosight.aireactome.orgreactome.org This reduction is the second of four principal reactions in the fatty acid elongation cycle. humancyc.orguniprot.org

Several enzymes have been identified to catalyze this reaction. Notably, hydroxysteroid (17-beta) dehydrogenase 12 (HSD17B12) has been shown to facilitate the conversion of 3-oxooctadecanoyl-CoA to 3-hydroxyoctadecanoyl-CoA. hmdb.careactome.orggenecards.org HSD17B12 functions as a very-long-chain 3-oxoacyl-CoA reductase. humancyc.orguniprot.org While primarily known for its role in testosterone (B1683101) biosynthesis, hydroxysteroid (17-beta) dehydrogenase 3 (HSD17B3) is also considered a candidate for catalyzing this reduction due to sequence similarities with HSD17B12. reactome.orgnih.govnih.gov

The general reaction is as follows: 3-Oxooctadecanoyl-CoA + NADPH + H+ → (3R)-hydroxyoctadecanoyl-CoA + NADP+ uniprot.orgbiocyc.orgrhea-db.org

Table 1: Enzymes Involved in the Reduction of 3-Oxooctadecanoyl-CoA

| Enzyme | Full Name | Function | Cofactor |

| HSD17B12 | Hydroxysteroid 17-Beta Dehydrogenase 12 | Catalyzes the reduction of 3-oxooctadecanoyl-CoA to 3-hydroxyoctadecanoyl-CoA. reactome.orggenecards.org | NADPH reactome.org |

| HSD17B3 | Hydroxysteroid 17-Beta Dehydrogenase 3 | Implicated in the reduction of 3-oxooctadecanoyl-CoA due to sequence similarity to HSD17B12. reactome.org | NADPH nih.gov |

3-Hydroxyoctadecanoyl-CoA is a crucial intermediate in the fatty acid elongation cycle, a process that systematically adds two-carbon units to a growing fatty acid chain. nih.govresearchgate.net This cycle consists of four distinct reactions: condensation, reduction, dehydration, and a second reduction. researchgate.net

The formation of 3-hydroxyoctadecanoyl-CoA is the second step in this cycle, following the initial condensation of an acyl-CoA (like palmitoyl-CoA) with malonyl-CoA to produce a 3-ketoacyl-CoA (in this case, 3-oxooctadecanoyl-CoA). researchgate.net Following its formation, 3-hydroxyoctadecanoyl-CoA is then dehydrated by enzymes such as very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (HACD) to form (2E)-octadecenoyl-CoA. uniprot.orguniprot.org This enoyl-CoA intermediate is subsequently reduced to complete the elongation cycle, resulting in a fatty acyl-CoA that is two carbons longer (stearoyl-CoA). umaryland.edubasys2.ca

Subcellular Localization of 3-Hydroxyoctadecanoyl-CoA Synthesis

The synthesis of 3-hydroxyoctadecanoyl-CoA, as part of the very long-chain fatty acid (VLCFA) elongation process, occurs in the endoplasmic reticulum (ER). reactome.orghumancyc.org Studies involving the expression of HSD17B12 showed that the protein is localized to the ER membrane. reactome.orghumancyc.org Immunofluorescence studies have confirmed that HSD17B12 colocalizes with calnexin, a known ER-resident protein. humancyc.org This localization is consistent for the entire fatty acid elongation machinery, which is bound to the ER membrane. uniprot.orgresearchgate.net

Table 2: Subcellular Location of Synthesis

| Process | Organelle | Specific Location |

| Fatty Acid Elongation | Endoplasmic Reticulum (ER) | ER Membrane reactome.orghumancyc.org |

Interconnections with Malonyl-CoA Metabolism

The biosynthesis of 3-hydroxyoctadecanoyl-CoA is intrinsically linked to the metabolism of malonyl-CoA. wikipedia.org Malonyl-CoA serves as the donor of the two-carbon units that are added during each cycle of fatty acid elongation. nih.govresearchgate.net The very first step of the elongation cycle that leads to the formation of 3-hydroxyoctadecanoyl-CoA's precursor is the condensation of a pre-existing acyl-CoA (e.g., palmitoyl-CoA) with malonyl-CoA. researchgate.net This reaction is catalyzed by a fatty acid elongase. rhea-db.org The product of this condensation is a 3-ketoacyl-CoA (3-oxooctadecanoyl-CoA), which is then reduced to 3-hydroxyoctadecanoyl-CoA. researchgate.net Therefore, the availability of malonyl-CoA directly influences the rate of fatty acid elongation and, consequently, the synthesis of 3-hydroxyoctadecanoyl-CoA. wikipedia.org

Compound Index

Catabolic Pathways and Utilization of 3 Hydroxyoctadecanoyl Coa

Central Role in Fatty Acid Beta-Oxidationebi.ac.uk

Fatty acid beta-oxidation is a multi-step process that shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2. abcam.com 3-Hydroxyoctadecanoyl-CoA is a specific intermediate in the beta-oxidation of stearic acid (an 18-carbon saturated fatty acid). hmdb.ca The pathway involves a series of four enzymatic reactions that are repeated until the fatty acid is completely broken down. abcam.com

The third step in the beta-oxidation cycle is the dehydrogenation of a (S)-3-hydroxyacyl-CoA to a 3-oxoacyl-CoA, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH). abcam.comwikipedia.org In the context of stearic acid degradation, (S)-3-hydroxyoctadecanoyl-CoA is oxidized to 3-oxooctadecanoyl-CoA. rhea-db.orgsmpdb.ca This reaction is dependent on the coenzyme NAD+, which is reduced to NADH. wikipedia.orgrhea-db.org

The reaction can be summarized as: (3S)-hydroxyoctadecanoyl-CoA + NAD+ ⇌ 3-oxooctadecanoyl-CoA + NADH + H+ rhea-db.org

There are several isozymes of 3-hydroxyacyl-CoA dehydrogenase in humans, including HADH, HSD17B10, EHHADH, and HSD17B4, which are part of multifunctional enzymes in both mitochondria and peroxisomes. wikipedia.org Some of these enzymes exhibit broad substrate specificity, acting on 3-hydroxyacyl-CoAs of varying chain lengths. researchgate.netoup.com

Following the formation of 3-oxooctadecanoyl-CoA, the beta-oxidation spiral continues with the fourth and final step of the cycle. This step is a thiolytic cleavage catalyzed by β-ketothiolase. abcam.com The enzyme cleaves the bond between the alpha and beta carbons of 3-oxooctadecanoyl-CoA, releasing a two-carbon unit as acetyl-CoA and a shortened fatty acyl-CoA, which in this case is palmitoyl-CoA (a 16-carbon fatty acyl-CoA). abcam.com This newly formed palmitoyl-CoA can then re-enter the beta-oxidation pathway for further degradation. abcam.com

Dehydration of 3-Hydroxyoctadecanoyl-CoA in Fatty Acid Elongationwikipedia.orguniprot.org

While primarily discussed in the context of catabolism, the reverse reaction, the hydration of an enoyl-CoA, is a key step in fatty acid synthesis. However, a dehydration reaction involving a 3-hydroxyacyl-CoA intermediate also occurs in the process of fatty acid elongation, which takes place in the endoplasmic reticulum. nih.govnih.govnih.gov This process is responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms. nih.gov

In the third step of the fatty acid elongation cycle, a (3R)-3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA. uniprot.orggenecards.orguniprot.orggenecards.org Specifically, (3R)-hydroxyoctadecanoyl-CoA can be dehydrated to form (2E)-octadecenoyl-CoA. uniprot.orggenecards.orguniprot.orguniprot.orguniprot.org This reaction is catalyzed by 3-hydroxyacyl-CoA dehydratase (HACD) enzymes. nih.govgenecards.orgnih.gov In mammals, there are four identified HACD enzymes (HACD1-4). genecards.orgnih.gov

The reaction is as follows: (3R)-hydroxyoctadecanoyl-CoA ⇌ (2E)-octadecenoyl-CoA + H2O uniprot.orggenecards.org

It is important to note the stereospecificity of the enzymes involved. The beta-oxidation pathway utilizes (S)-3-hydroxyacyl-CoA intermediates, while the elongation pathway uses (3R)-3-hydroxyacyl-CoA intermediates. researchgate.netuniprot.orgnih.gov

The fatty acid elongation cycle adds two-carbon units to a growing fatty acyl-CoA chain. nih.gov The formation of (2E)-octadecenoyl-CoA from 3-hydroxyoctadecanoyl-CoA is a critical dehydration step in the synthesis of fatty acids longer than 18 carbons. uniprot.orgnih.govreactome.org These VLCFAs are essential components of various biological molecules, including ceramides (B1148491) and sphingolipids, and play important roles in numerous physiological processes. nih.govbiomolther.org The enzymes involved in VLCFA synthesis, including the HACD isozymes, can form complexes to facilitate the efficient transfer of substrates between the active sites. nih.gov

Participation in Fatty Acid Alpha-Oxidation Processes

Alpha-oxidation is a metabolic pathway that breaks down fatty acids by removing one carbon at a time from the carboxyl end. wikipedia.orgbyjus.com This process is particularly important for the degradation of branched-chain fatty acids, such as phytanic acid, which cannot be metabolized through beta-oxidation due to the presence of a methyl group on the beta-carbon. wikipedia.orgbyjus.com While the primary substrates for alpha-oxidation are branched-chain fatty acids, the pathway can also act on straight-chain 2-hydroxy fatty acids. portlandpress.com Experiments have shown that 2-hydroxyoctadecanoyl-CoA can be degraded in peroxisomes via alpha-oxidation to produce heptadecanal (B146464) (a 17-carbon aldehyde) and formyl-CoA. portlandpress.comuniprot.org This indicates that while not its primary fate, intermediates related to 3-hydroxyoctadecanoyl-CoA can be processed through the alpha-oxidation machinery.

Diversion of 3-Hydroxyoctadecanoyl-CoA into Specialized Metabolite Synthesis

While 3-hydroxyoctadecanoyl-CoA is a key intermediate in the central metabolic pathway of fatty acid β-oxidation, it also serves as a branch-point metabolite that can be channeled into the biosynthesis of various specialized metabolites in certain organisms, particularly bacteria. This diversion represents a crucial metabolic flexibility, allowing for the production of compounds with significant biological activities, such as biosurfactants and bioplastics. The primary pathways for this diversion involve the synthesis of rhamnolipids and polyhydroxyalkanoates (PHAs).

Rhamnolipid Biosynthesis:

Rhamnolipids are a class of glycolipid biosurfactants produced by various bacteria, most notably Pseudomonas aeruginosa. These molecules consist of a rhamnose sugar head group linked to a β-hydroxylated fatty acid tail. The biosynthesis of rhamnolipids initiates with the formation of a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) precursor. nih.gov This HAA molecule is synthesized by the RhlA acyltransferase, which catalyzes the esterification of two 3-hydroxy fatty acid molecules. nih.gov

The 3-hydroxy fatty acid precursors for HAA synthesis can be supplied from the fatty acid de novo biosynthesis (FASII) pathway, typically as 3-hydroxyacyl-acyl carrier protein (ACP) thioesters, or from the β-oxidation pathway as 3-hydroxyacyl-CoA thioesters. nih.govengineering.org.cn In the context of the β-oxidation pathway, 3-hydroxyoctadecanoyl-CoA, or more commonly, its medium-chain-length counterparts, can serve as a direct precursor. The RhlA enzyme shows a preference for 3-hydroxy fatty acids with chain lengths from C8 to C16. nih.gov The resulting HAA is then glycosylated by a rhamnosyltransferase (RhlB) to form a mono-rhamnolipid. chemicalbook.com A second rhamnosyltransferase (RhlC) can add another rhamnose moiety to produce a di-rhamnolipid. chemicalbook.com The involvement of both FASII and β-oxidation pathways in supplying these lipid precursors has been identified. engineering.org.cn

Polyhydroxyalkanoate (PHA) Biosynthesis:

Polyhydroxyalkanoates are biodegradable polyesters synthesized by a wide range of bacteria as intracellular carbon and energy storage compounds. The direct precursors for PHA polymerization are (R)-3-hydroxyacyl-CoA monomers. aocs.orgnih.gov The enzyme PHA synthase (PhaC) catalyzes the polymerization of these monomers into the PHA polymer chain. aocs.org

The generation of (R)-3-hydroxyacyl-CoA monomers can occur through several metabolic routes. When fatty acids are supplied as the carbon source, the β-oxidation pathway is a primary source of these precursors. mdpi.com Intermediates of this pathway, such as 3-hydroxyoctadecanoyl-CoA, can be directly incorporated into PHA. Alternatively, intermediates from the fatty acid de novo synthesis pathway, in the form of (R)-3-hydroxyacyl-ACPs, can be converted to (R)-3-hydroxyacyl-CoAs by the action of the PhaG transacylase, thus linking this pathway to PHA synthesis. aocs.orgnih.gov The specificity of the PHA synthase determines the type of monomers incorporated, leading to the production of short-chain-length (SCL) or medium-chain-length (MCL) PHAs. The utilization of longer chain 3-hydroxyacyl-CoAs, such as 3-hydroxyoctadecanoyl-CoA, would contribute to the synthesis of MCL-PHAs.

Other Specialized Metabolites:

Beyond rhamnolipids and PHAs, 3-hydroxy fatty acids are integral components of other specialized metabolites. For instance, N-acyl homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing, possess acyl side chains that can be derived from fatty acid metabolism. nih.gov These acyl chains can vary in length from C4 to C18 and can feature modifications such as a hydroxyl group at the C3 position. nih.gov While the direct precursor is often a 3-hydroxyacyl-ACP, the link to the broader pool of 3-hydroxy fatty acids, including those from β-oxidation, is plausible. Additionally, various oxylipins, which are biologically active oxygenated fatty acids found across different kingdoms of life, can contain a 3-hydroxy fatty acid moiety. mdpi.com

The ability to divert 3-hydroxyoctadecanoyl-CoA and related molecules from catabolism to the synthesis of these diverse specialized metabolites underscores the metabolic versatility of organisms and provides opportunities for the biotechnological production of valuable natural products.

Enzymology and Molecular Mechanisms Governing 3 Hydroxyoctadecanoyl Coa Metabolism

Characterization of Key Enzymes Interacting with 3-Hydroxyoctadecanoyl-CoA

3-Hydroxyacyl-CoA Dehydrogenase Family

The 3-hydroxyacyl-CoA dehydrogenase (HACD) family of enzymes plays a pivotal role in the β-oxidation and elongation of fatty acids. These enzymes catalyze the reversible conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. Within the mitochondria of human liver, a long-chain specific 3-hydroxyacyl-CoA dehydrogenase has been identified as a multifunctional membrane-bound enzyme. nih.gov This enzyme is crucial for the breakdown of long-chain fatty acids and displays maximum activity with 3-ketoacyl-CoA substrates having acyl chain lengths from C10 to C16, while being inactive with shorter chains like acetoacetyl-CoA. nih.gov The human liver mitochondrial enzyme is a complex composed of non-identical subunits and also possesses 2-enoyl-CoA hydratase and 3-ketoacyl-CoA thiolase activities. nih.gov

In the context of fatty acid elongation, there are four known HACD enzymes in humans (HACD1-4), which are involved in the biosynthesis of very long-chain fatty acids (VLCFAs). wikipedia.org These enzymes are located in the endoplasmic reticulum membrane. wikipedia.org Studies on HACD1 and HACD2 have revealed that they have broad substrate specificities, acting on saturated, monounsaturated, and polyunsaturated 3-hydroxyacyl-CoAs of long to very long-chain fatty acids. nih.gov While both are active, HACD2 generally shows greater activity. nih.gov In contrast, HACD3 has demonstrated weak activity, and HACD4 activity has not been detected in some studies. nih.gov The redundancy in function between HACD1 and HACD2 is highlighted by the observation that in Hacd1-knockout mice, there was only a partial reduction in total HACD activity in skeletal muscle, suggesting compensation by other HACDs. nih.gov

Some members of the 3-hydroxyacyl-CoA dehydrogenase family exhibit stereospecificity, preferring the (S)-3-hydroxyacid isomer. nih.gov This specificity is crucial for their role in various metabolic pathways, including the degradation of hydroxyacids in anaerobic bacteria. nih.govresearchgate.net

| Enzyme/Complex | Subcellular Location | Substrate Preference (Acyl Chain Length) | Key Functions |

|---|---|---|---|

| Long-chain 3-hydroxyacyl-CoA dehydrogenase | Mitochondrial membrane (human liver) | C10-C16 | β-oxidation of long-chain fatty acids |

| HACD1 | Endoplasmic Reticulum | Long to very long-chain | Fatty acid elongation |

| HACD2 | Endoplasmic Reticulum | Long to very long-chain | Fatty acid elongation (higher activity than HACD1) |

| HACD3 | Endoplasmic Reticulum | Long to very long-chain | Fatty acid elongation (weak activity) |

| HACD4 | Endoplasmic Reticulum | - | Fatty acid elongation (activity not detected in some studies) |

Very-Long-Chain (3R)-3-Hydroxyacyl-CoA Dehydratase (HACD1, EC 4.2.1.134)

Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase, encoded by the HACD1 gene, is a critical enzyme in the elongation of very long-chain fatty acids (VLCFAs). wikipedia.orgwikipedia.org It catalyzes the dehydration of a (3R)-3-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA, which is the third step in the fatty acid elongation cycle that occurs in the endoplasmic reticulum. wikipedia.orguniprot.org This process adds two-carbon units to fatty acids that are C16 or longer. ebi.ac.uk

HACD1 is particularly highly expressed in muscle tissues. nih.gov While it has some similarities to protein tyrosine phosphatases, it is not believed to possess phosphatase activity. uniprot.org The enzyme is known to act on a variety of substrates, including (3R)-hydroxyoctadecanoyl-CoA, converting it to (2E)-octadecenoyl-CoA. uniprot.org Its activity extends to other long-chain and very-long-chain 3-hydroxyacyl-CoAs, such as those with 16, 20, 22, 24, and 26 carbons. uniprot.org

Despite its specific expression in certain tissues, studies have shown functional redundancy between HACD1 and HACD2, both of which participate in saturated and monounsaturated fatty acid elongation pathways. nih.gov

Hydroxysteroid (17-beta) Dehydrogenases (e.g., HSD17B3, HSD17B12)

The hydroxysteroid (17-beta) dehydrogenase (HSD17B) superfamily comprises enzymes that are primarily known for their role in steroid metabolism, catalyzing the conversion between 17-keto and 17β-hydroxysteroids. oup.combioscientifica.com However, some members of this family, notably HSD17B12, are also deeply involved in fatty acid metabolism. oup.comgenecards.org

HSD17B3 is predominantly expressed in the testis and is crucial for the conversion of androstenedione (B190577) to testosterone (B1683101), a key step in male sexual development. genecards.orguniprot.org It preferentially utilizes NADPH as a cofactor. uniprot.orgbiossusa.com While its primary substrates are steroids, the broad substrate capacity of some HSD17B members raises the possibility of interactions with other lipid molecules. biossusa.comuniprot.org

HSD17B12 is recognized as a 3-ketoacyl-CoA reductase, playing an essential role in the elongation of long-chain and very-long-chain fatty acids in the endoplasmic reticulum. oup.comgenecards.org It catalyzes the reduction of 3-ketoacyl-CoA to 3-hydroxyacyl-CoA, the second step in the fatty acid elongation cycle. genecards.org HSD17B12 is vital for the synthesis of lipids such as arachidonic acid and is essential for embryonic development and metabolic homeostasis in adults. oup.comphysiology.orgnih.gov In addition to its role in fatty acid synthesis, human HSD17B12 can also convert estrone (B1671321) to estradiol. oup.comgenecards.org

| Enzyme | Primary Function | Substrate(s) | Cofactor |

|---|---|---|---|

| HSD17B3 | Testosterone synthesis | Androstenedione, other 17-oxosteroids | NADPH |

| HSD17B12 | Fatty acid elongation (3-ketoacyl-CoA reductase) | 3-ketoacyl-CoAs, estrone | - |

2-Hydroxyacyl-CoA Lyases (HACL1, EC 4.1.2.63) and Acyloin Condensation Mechanisms

2-Hydroxyacyl-CoA lyase 1 (HACL1) is a thiamin pyrophosphate (TPP)-dependent enzyme located in the peroxisomes. nih.govportlandpress.com It plays a crucial role in the α-oxidation of fatty acids, a process necessary for the degradation of 3-methyl-branched fatty acids like phytanic acid and the shortening of 2-hydroxy long-chain fatty acids. nih.govportlandpress.com HACL1 catalyzes the cleavage of the carbon-carbon bond between the first and second carbons of a 2-hydroxyacyl-CoA intermediate. nih.govresearchgate.net This reaction yields an (n-1) aldehyde and formyl-CoA, which is subsequently metabolized. nih.govportlandpress.com

The enzyme was first identified for its role in phytanic acid metabolism, where it cleaves 2-hydroxyphytanoyl-CoA. mdpi.com Subsequent research has shown that HACL1 also acts on straight-chain 2-hydroxyacyl-CoAs. mdpi.com While HACL1 is the major enzyme for this process in peroxisomes, another lyase, HACL2, with similar activity has been identified in the endoplasmic reticulum. mdpi.com There appears to be some difference in substrate preference between the two, with HACL1 potentially being more active towards 3-methyl acyl-CoAs and HACL2 towards 2-hydroxy acyl-CoAs. nih.gov The mechanism of HACL1 involves the formation of a reactive C2 carbanion intermediate from TPP, which attacks the carbonyl carbon of the substrate. portlandpress.com

Type III Polyketide Synthases (e.g., Anther-Specific Chalcone (B49325) Synthase-Like Enzymes)

Type III polyketide synthases (PKSs) are a diverse family of enzymes found in plants, bacteria, and fungi that synthesize a wide array of natural products. wiley.comfrontiersin.org In plants, they are responsible for the biosynthesis of metabolites like flavonoids, stilbenes, and components of sporopollenin (B1173437). wiley.comnih.gov These enzymes are homodimers that catalyze a series of decarboxylation, condensation, and cyclization reactions using acyl-CoA starter units and malonyl-CoA as an extender. pnas.org

A specific subgroup of plant type III PKSs are the anther-specific chalcone synthase-like (ASCL) enzymes. wiley.com These enzymes are essential for pollen exine development. oup.com Unlike typical chalcone synthases that use aromatic CoAs, ASCLs can utilize fatty acyl-CoAs as starter molecules. oup.com For instance, LAP5 and LAP6 from Arabidopsis can convert fatty acyl-CoAs into corresponding alkyl pyrones in vitro. oup.com These enzymes possess an unusually long substrate-binding cavity, which allows them to accommodate long-chain fatty acyl-CoAs. oup.com Similarly, PpASCL from the moss Physcomitrella patens condenses hydroxy fatty acyl-CoA esters with malonyl-CoA to produce hydroxyalkyl α-pyrones, which are thought to be precursors for sporopollenin. nih.govresearchgate.net This suggests a conserved pathway in land plants for producing sporopollenin precursors from hydroxylated fatty acids. nih.govplos.org

Substrate Specificity and Stereoselectivity of 3-Hydroxyoctadecanoyl-CoA Modifying Enzymes

The enzymes that metabolize 3-hydroxyoctadecanoyl-CoA exhibit a range of substrate specificities and stereoselectivities that are crucial for directing metabolic flux and ensuring the correct biosynthesis of downstream products.

The 3-hydroxyacyl-CoA dehydrogenase family shows varied specificity based on acyl chain length. The mitochondrial long-chain 3-hydroxyacyl-CoA dehydrogenase is most active with substrates having C10 to C16 chains and shows no activity with C4 substrates. nih.gov In contrast, the endoplasmic reticulum-bound HACD1 and HACD2 demonstrate broad specificity for long to very-long-chain saturated and unsaturated 3-hydroxyacyl-CoAs, including 3-hydroxyoctadecanoyl-CoA. nih.govuniprot.org Stereoselectivity is also a key feature, with many dehydrogenases showing a preference for a specific stereoisomer, such as the (S)-3-hydroxyacyl-CoA. nih.gov The yeast peroxisomal multifunctional enzyme type 2 (MFE-2) contains two dehydrogenase domains with differing substrate specificities; one is more active with short-chain and the other with medium- and long-chain (3R)-hydroxyacyl-CoA substrates. researchgate.net

HSD17B12 , while primarily a 3-ketoacyl-CoA reductase, is integral to the elongation of fatty acids. Its essential role in producing very-long-chain fatty acids implies an ability to act on a range of acyl chain lengths, including those derived from octadecanoyl-CoA. oup.comphysiology.org

2-Hydroxyacyl-CoA lyase 1 (HACL1) exhibits dual substrate specificity, acting on both 3-methyl-branched and straight-chain 2-hydroxyacyl-CoAs. nih.govnih.gov This allows it to participate in both phytanic acid degradation and the α-oxidation of long-chain fatty acids. portlandpress.com The existence of HACL2 with potentially different substrate preferences suggests a finer level of regulation in the metabolism of these compounds. nih.gov

Type III polyketide synthases , particularly the anther-specific chalcone synthase-like enzymes, have evolved to accommodate long-chain fatty acyl-CoAs. Their active sites are structured to bind these aliphatic substrates, leading to the production of alkyl pyrones instead of the flavonoids produced by conventional chalcone synthases. oup.com This demonstrates a remarkable functional divergence within this enzyme superfamily, driven by modifications in substrate-binding pockets. pnas.org

The stereochemistry of the substrate is also a critical determinant of enzyme activity. For instance, the lyase Rv2498c from Mycobacterium tuberculosis is stereospecific for (R)-3-hydroxy-3-methylglutaryl-CoA. biorxiv.org Similarly, the stereoselectivity of enoyl-CoA hydratase is determined by the preferential activation of one of two bound substrate conformers. core.ac.uk

| Enzyme/Family | Substrate Specificity (Acyl Chain Length) | Stereoselectivity | Notes |

|---|---|---|---|

| 3-Hydroxyacyl-CoA Dehydrogenase | Varies (short, medium, long, very-long) | Often stereospecific (e.g., for (S)- or (R)-isomers) | Different isoforms exist with distinct specificities. nih.govresearchgate.net |

| HACD1/HACD2 | Long to very-long chain | Acts on (3R)-hydroxyacyl-CoAs | Functionally redundant for many substrates. nih.gov |

| HSD17B12 | Long and very-long chain 3-ketoacyl-CoAs | - | Reduces 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. genecards.org |

| HACL1 | Long-chain and branched-chain 2-hydroxyacyl-CoAs | - | Cleaves the C1-C2 bond. nih.gov |

| Anther-Specific Chalcone Synthase-Like Enzymes | Long-chain fatty acyl-CoAs and hydroxy fatty acyl-CoAs | - | Produces alkyl pyrones. oup.comnih.gov |

Structural Determinants of Enzyme-Substrate Recognition

The recognition and binding of 3-hydroxyoctadecanoyl-CoA by its metabolizing enzymes are dictated by specific structural features within the enzyme's active site. The primary enzyme responsible for the next step in its oxidation is the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the mitochondrial trifunctional protein (TFP). gpnotebook.com

The TFP is a hetero-octameric complex composed of four alpha and four beta subunits. gpnotebook.complos.org The alpha-subunit contains the LCHAD and enoyl-CoA hydratase activities, while the beta-subunit houses the long-chain 3-ketoacyl-CoA thiolase activity. gpnotebook.complos.org

Structural analyses of these enzymes reveal a substrate-binding pocket that accommodates the long acyl chain of 3-hydroxyoctadecanoyl-CoA. The specificity for long-chain substrates is determined by the dimensions and hydrophobic nature of this binding channel. osti.gov Key amino acid residues within this pocket form specific interactions with the substrate, including its CoA moiety, which serves as an anchor. nih.gov The 3'-phosphate ADP moiety of the CoA is crucial for anchoring the substrate, allowing the flexible fatty acid tail to position itself correctly within the catalytic sites. nih.gov

Stereochemical Preference for (3S)-3-Hydroxyoctadecanoyl-CoA and Analogues

Enzymes involved in the beta-oxidation pathway exhibit a high degree of stereospecificity. The dehydrogenase that acts on 3-hydroxyoctadecanoyl-CoA specifically recognizes the (3S)-stereoisomer. taylorandfrancis.com This preference is a fundamental aspect of fatty acid metabolism, ensuring the correct configuration for subsequent enzymatic reactions.

The three-dimensional arrangement of the enzyme's active site creates a chiral environment. studysmarter.co.uk This environment allows for optimal binding and catalytic activity only when the substrate has the correct (S)-configuration at the C-3 position. The interaction with the (3R)-isomer is sterically hindered, preventing it from binding effectively or being positioned correctly for catalysis. This stereospecificity is crucial for maintaining the metabolic flow and preventing the accumulation of non-metabolizable intermediates. scitechnol.com While enzymes are highly specific, some studies have shown that under certain conditions, they might process other stereoisomers, albeit at a significantly reduced rate. youtube.com

Enzymatic Reaction Mechanisms and Catalytic Intermediates

The conversion of (S)-3-hydroxyoctadecanoyl-CoA to 3-oxooctadecanoyl-CoA is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). ebi.ac.uksmpdb.ca This reaction is an oxidation that involves the removal of two hydrogen atoms from the substrate.

The catalytic mechanism involves a conserved catalytic dyad of a histidine and a glutamate (B1630785) residue within the active site. ebi.ac.uk The reaction proceeds as follows:

The glutamate residue activates the histidine, which then acts as a general base to abstract a proton from the 3-hydroxyl group of the substrate. ebi.ac.uk

This proton abstraction facilitates the transfer of a hydride ion from the C-3 of the substrate to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, reducing it to NADH. ebi.ac.uk

The product, 3-oxooctadecanoyl-CoA, is then released from the active site.

Studies using fluorinated substrate analogs have provided evidence for the formation of an enolate intermediate during this reaction. nih.gov The stability of this intermediate is crucial for the catalytic process.

Intra-Enzyme Channeling of 3-Hydroxyoctadecanoyl-CoA and Related Intermediates

The mitochondrial trifunctional protein (TFP) is a prime example of a "metabolon," a multi-enzyme complex that facilitates substrate channeling. osti.govnih.gov This means that the intermediate products of the reactions are passed directly from one active site to the next without diffusing into the bulk mitochondrial matrix. nih.govnih.gov

Regulation of Enzyme Activity (General Mechanisms)

The activity of enzymes metabolizing 3-hydroxyoctadecanoyl-CoA is tightly regulated to meet the cell's energy demands. creative-proteomics.comannualreviews.org This regulation occurs at multiple levels, including hormonal and transcriptional control, as well as through direct modulation of enzyme activity. creative-proteomics.comaocs.org

Key Regulatory Mechanisms:

| Regulatory Mechanism | Description |

| Hormonal Regulation | Hormones like glucagon (B607659) and epinephrine (B1671497) stimulate fatty acid oxidation, while insulin (B600854) inhibits it. creative-proteomics.comslideshare.net |

| Transcriptional Control | Transcription factors such as PPARs regulate the expression of genes encoding fatty acid oxidation enzymes. creative-proteomics.comaocs.org |

| Product Inhibition | The enzymes of beta-oxidation can be inhibited by the accumulation of their products, such as NADH and acetyl-CoA. aocs.orgnih.gov |

Allosteric Regulation

Allosteric regulation involves the binding of effector molecules to a site on the enzyme other than the active site, leading to a change in the enzyme's conformation and activity. The ratio of NADH/NAD+ and acetyl-CoA/CoA are key allosteric regulators of fatty acid oxidation. aocs.org A high ratio of these products signals high energy status and inhibits the pathway. For instance, high levels of acetyl-CoA can inhibit 3-ketoacyl-CoA thiolase, the enzyme acting after LCHAD. nih.gov Furthermore, protein-protein interactions can also modulate enzyme activity, as seen in the interaction between short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) and glutamate dehydrogenase (GDH). nih.gov

Post-Translational Modifications (e.g., phosphorylation, succinylation)

Post-translational modifications (PTMs) are crucial for the dynamic regulation of mitochondrial enzyme function. nih.govfrontiersin.org The enzymes of fatty acid oxidation, including the TFP, are subject to various PTMs.

Phosphorylation: Reversible phosphorylation, catalyzed by kinases and phosphatases, can alter the activity of metabolic enzymes in response to cellular signals. slideshare.net

The complex interplay of these regulatory mechanisms ensures that the breakdown of fatty acids like stearic acid, and thus the metabolism of 3-hydroxyoctadecanoyl-CoA, is finely tuned to the metabolic state of the cell.

Transcriptional and Translational Control

The metabolic flux through the fatty acid β-oxidation pathway, which includes the processing of 3-hydroxyoctadecanoyl-CoA, is meticulously regulated to match cellular energy requirements. This control is exerted at multiple levels, prominently through the transcriptional and translational modulation of the enzymes involved. The expression of genes encoding these enzymes, such as 3-hydroxyacyl-CoA dehydrogenases, is dynamically adjusted in response to various physiological cues like fasting, exercise, and dietary changes. aocs.orgportlandpress.comwikipedia.org

Transcriptional Regulation

The primary mechanism for long-term regulation of fatty acid oxidation capacity is the control of gene expression. aocs.orgplos.org Several key transcription factors and coactivators orchestrate the expression of the enzymatic machinery required for the breakdown of fatty acids, including the enzymes that metabolize 3-hydroxyoctadecanoyl-CoA.

Peroxisome Proliferator-Activated Receptors (PPARs)

The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as master regulators of lipid metabolism. annualreviews.orgplos.org Three main isotypes exist: PPARα, PPARβ/δ, and PPARγ. portlandpress.comannualreviews.org PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidney, and skeletal muscle, and it plays a crucial role in the adaptive response to fasting. portlandpress.comannualreviews.org

Upon activation by ligands, which include fatty acids and their derivatives, PPARs form a heterodimer with the retinoid X receptor (RXR). aocs.organnualreviews.orgplos.org This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby initiating transcription. aocs.orgnih.gov

Key enzymes in the β-oxidation pathway are well-established PPARα targets. aocs.organnualreviews.org This includes the peroxisomal bifunctional enzyme, encoded by the EHHADH gene, which possesses 3-hydroxyacyl-CoA dehydrogenase activity. plos.orgnih.govgenecards.org Studies have shown that PPARα activation induces the expression of EHHADH. nih.govbiorxiv.org Similarly, genes encoding the subunits of the mitochondrial trifunctional protein, such as HADHB, which also has 3-hydroxyacyl-CoA dehydrogenase activity, are under the regulatory control of PPARs. plos.org

Coactivators and Other Transcription Factors

The activity of PPARs is significantly enhanced by transcriptional coactivators, most notably the PPARγ coactivator-1α (PGC-1α). aocs.organnualreviews.org PGC-1α is induced by stimuli that increase energy demand, such as cold exposure and exercise, and it potently stimulates mitochondrial biogenesis and fatty acid oxidation by coactivating PPARα and other transcription factors. aocs.orgportlandpress.com

Other nuclear receptors and transcription factors also contribute to the regulation of this pathway:

Estrogen-Related Receptor α (ERRα): This factor has been shown to regulate the transcription of genes involved in fatty acid oxidation and can be recruited to the promoters of PPARα-controlled genes. aocs.orgbiorxiv.org

Liver X Receptors (LXRs): While primarily known for regulating fatty acid synthesis, LXRs can also influence β-oxidation. Activation of LXR has been shown to increase the transcription of peroxisomal β-oxidation genes, including EHHADH. oup.com

Sterol Regulatory Element-Binding Proteins (SREBPs): Primarily involved in lipogenesis, SREBPs can also influence the expression of genes related to fatty acid metabolism, creating a complex regulatory interplay. aocs.org

A recent study highlighted a novel regulatory mechanism for EHHADH expression involving a long non-coding RNA, Gm35585. nih.gov This lncRNA was found to bind to RXRα, facilitating the formation of the PPARα/RXRα heterodimer and guiding it to the PPRE of the EHHADH gene to activate its transcription. nih.gov

The table below summarizes key research findings on the transcriptional regulators of enzymes that process 3-hydroxyoctadecanoyl-CoA.

| Transcription Factor/Regulator | Target Gene(s) | Function/Context | Reference |

|---|---|---|---|

| PPARα (Peroxisome Proliferator-Activated Receptor α) | EHHADH, HADHB, and other β-oxidation genes | Forms a heterodimer with RXR to bind PPREs and activate transcription, especially during fasting. Master regulator of fatty acid metabolism. | aocs.organnualreviews.orgplos.orgnih.govbiorxiv.org |

| PGC-1α (PPARγ Coactivator-1α) | Coactivates PPARα and other factors | Increases the activity of transcription factors to induce mitochondrial biogenesis and fatty acid oxidation in response to energy demand. | aocs.orgportlandpress.comannualreviews.org |

| LXR (Liver X Receptor) | EHHADH | Agonist activation has been shown to induce the expression of peroxisomal β-oxidation genes. | oup.com |

| ERRα (Estrogen-Related Receptor α) | β-oxidation genes (e.g., EHHADH) | Cooperates with and modulates PPARα-mediated gene expression. | aocs.orgbiorxiv.org |

| Gm35585 (lncRNA) | EHHADH | Binds to RXRα to guide the PPARα/RXRα heterodimer to the EHHADH promoter, activating transcription. | nih.gov |

| HADHB (Protein) | PPARγ, CEBPα | Overexpression of the HADHB gene itself was found to modulate the expression of key adipocyte differentiation genes, suggesting complex feedback loops. | plos.org |

Translational Control

Regulation of gene expression also occurs at the translational and post-transcriptional levels, allowing for more rapid adjustments in enzyme levels than transcriptional control alone. aocs.orgwikipedia.org While this area is less extensively studied for specific β-oxidation enzymes compared to transcriptional regulation, emerging evidence suggests its importance.

Mechanisms of translational control can include:

microRNAs (miRNAs): These are small non-coding RNAs that can bind to messenger RNA (mRNA), leading to translational repression or mRNA degradation. Bioinformatic analyses have predicted that miRNAs may regulate the expression of the HADH gene, which encodes the short-chain 3-hydroxyacyl-CoA dehydrogenase. maayanlab.cloud

RNA-Binding Proteins: These proteins can interact with specific sequences in mRNA molecules to influence their stability, localization, and translation rate.

While direct evidence for translational control of the enzymes metabolizing 3-hydroxyoctadecanoyl-CoA is limited, the broader mechanisms of post-transcriptional regulation are known to be integral to metabolic control. aocs.org The discovery of the lncRNA Gm35585 regulating EHHADH transcription highlights the intricate layers of RNA-mediated control that exist beyond direct mRNA translation. nih.gov Further research is needed to fully elucidate the specific miRNAs and RNA-binding proteins that fine-tune the synthesis of these crucial metabolic enzymes.

Biological Significance of 3 Hydroxyoctadecanoyl Coa in Cellular Physiology

Role as a Precursor for Membrane Lipids and Lipid Mediators

Beyond its role in energy metabolism, 3-hydroxyoctadecanoyl-CoA serves as a precursor for the synthesis of essential cellular components, including membrane lipids and lipid mediators. uniprot.orguniprot.org As an intermediate in the fatty acid elongation pathway, it contributes to the production of very-long-chain fatty acids (VLCFAs). uniprot.orguniprot.org These VLCFAs are fundamental building blocks for various classes of lipids that constitute cellular membranes, such as sphingolipids and glycerophospholipids. nih.govnih.gov The diverse composition of membrane lipids is critical for membrane fluidity, integrity, and the function of membrane-associated proteins. nih.govnih.gov

Furthermore, the fatty acids derived from pathways involving 3-hydroxyoctadecanoyl-CoA can be precursors for the synthesis of lipid mediators. mdpi.com These bioactive lipids, which include prostaglandins (B1171923) and leukotrienes, are signaling molecules that regulate a wide array of physiological processes, including inflammation and immune responses. mdpi.comuni-jena.de The enzymatic conversion of polyunsaturated fatty acids, which can be elongated from shorter precursors, leads to the formation of these potent signaling molecules. uni-jena.de

Specific Biological Functions in Eukaryotic Systems

In the plant kingdom, 3-hydroxyoctadecanoyl-CoA and related hydroxylated fatty acyl-CoAs play a pivotal role in the development of pollen. nih.govnih.gov Specifically, they are essential precursors for the biosynthesis of sporopollenin (B1173437), the highly resistant biopolymer that constitutes the outer layer of the pollen wall, known as the exine. nih.govnih.govresearchgate.net The structural integrity of the pollen wall is crucial for protecting the male gametes from environmental stresses and for successful pollination. nih.gov

Research in Arabidopsis thaliana has identified polyketide synthases (PKSs), such as PKSA and PKSB, that utilize mid-chain hydroxylated fatty acyl-CoAs, including 12-hydroxyoctadecanoyl-CoA, as starter substrates. nih.govnih.govuniprot.orguniprot.org These enzymes catalyze the condensation of malonyl-CoA units to produce α-pyrone polyketides, which are key components of the sporopollenin polymer. nih.govnih.gov The expression of these PKS genes is tightly coordinated with other genes involved in fatty acid hydroxylation and activation, highlighting a specialized metabolic pathway dedicated to pollen wall construction. sjtu.edu.cnfrontiersin.org

While the role of 3-hydroxyoctadecanoyl-CoA in tooth development is an area of ongoing research, its involvement in the synthesis of very-long-chain fatty acids (VLCFAs) suggests a potential contribution. uniprot.orguniprot.org VLCFAs are integral components of cellular membranes and have been implicated in various developmental processes. The enzymes responsible for the elongation of fatty acids, which utilize 3-hydroxyacyl-CoA intermediates, are expressed in various vertebrate tissues. uniprot.orguniprot.org Given the complex interplay of lipid signaling and membrane composition in tissue and organ development, it is plausible that 3-hydroxyoctadecanoyl-CoA contributes to the intricate processes of cell differentiation and matrix formation during odontogenesis. Further investigation is needed to elucidate the specific functions of this compound and its metabolic pathway in the specialized context of tooth formation.

Metabolic Interplay in Prokaryotic Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

3-Hydroxyoctadecanoyl-CoA is a recognized metabolite in both the bacterium Escherichia coli and the budding yeast Saccharomyces cerevisiae. ebi.ac.ukebi.ac.uk In these model organisms, it is an intermediate in fundamental metabolic pathways, primarily fatty acid synthesis and degradation. nih.govucsd.eduucsd.edu

In E. coli, the fatty acid degradation pathway, which involves the breakdown of fatty acids to acetyl-CoA, includes 3-hydroxyacyl-CoA intermediates. nih.gov This pathway is crucial for utilizing fatty acids as an energy source. wikipedia.orgnih.gov Conversely, intermediates of fatty acid synthesis can be channeled towards the production of other molecules. For example, heterologous expression of certain genes in E. coli can lead to the production of valuable chemicals derived from fatty acid synthesis intermediates. nih.gov

In Saccharomyces cerevisiae, 3-hydroxyoctadecanoyl-CoA is involved in the elongation of fatty acids, a process that occurs in the endoplasmic reticulum. uniprot.org The enzymes of this pathway are responsible for producing the very-long-chain fatty acids necessary for the synthesis of sphingolipids and other complex lipids. uniprot.org The study of these pathways in yeast has provided significant insights into the conserved mechanisms of lipid metabolism in eukaryotes. ucsd.edugenome.jp

Evolutionary and Comparative Biochemistry of 3 Hydroxyoctadecanoyl Coa Metabolism

Phylogenetic Relationships of 3-Hydroxyoctadecanoyl-CoA-Related Enzymes

The enzymes responsible for the metabolism of 3-hydroxyoctadecanoyl-CoA, a key intermediate in fatty acid β-oxidation, exhibit a rich evolutionary history. This history is characterized by gene duplication events, functional divergence, and the development of substrate specificities tailored to the metabolic requirements of various organisms. Key enzymes in this pathway include 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and carnitine palmitoyltransferase.

3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the conversion of 3-hydroxyacyl-CoA to 3-oxoacyl-CoA. ebi.ac.uk Phylogenetic analyses of HADH reveal a high degree of conservation among orthologs, particularly in organisms with a heavy reliance on fatty acid metabolism. nih.gov For instance, the HADH enzyme in Echinococcus granulosus is highly conserved with its counterpart in Echinococcus multilocularis. nih.gov In eukaryotes, HADH exists in both monofunctional and multifunctional forms. The multifunctional enzymes, found in both mitochondria and peroxisomes, also contain enoyl-CoA hydratase and sometimes 3,2-trans-enoyl-CoA isomerase activities. ebi.ac.uk The N-terminal domain of these multifunctional proteins typically houses the hydratase/isomerase activities, while the C-terminal domain contains the dehydrogenase activity. ebi.ac.uk

Enoyl-CoA Hydratase (ECH): ECH, also known as crotonase, is responsible for hydrating the double bond of 2-trans/cis-enoyl-CoA to form 3-hydroxyacyl-CoA. wikipedia.org This enzyme is essential for the breakdown of fatty acids to produce acetyl-CoA and ATP. wikipedia.org Eukaryotic ECH has evolved a two-domain structure from a gene duplication event, which allows it to accommodate bulkier substrates compared to its prokaryotic counterparts. nih.gov The active site of eukaryotic ECH, while having a similar reaction mechanism, is a mirror image of the mitochondrial (S)-specific ECH 1, enabling it to process substrates with reciprocal stereochemistry. nih.gov Phylogenetic studies show that ECH is part of the crotonase superfamily and can be categorized into monofunctional mitochondrial, monofunctional peroxisomal, and multifunctional enzymes. ebi.ac.ukresearchgate.net

Carnitine Palmitoyltransferase (CPT): The CPT system is crucial for transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.gov It consists of CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner membrane. abcam.com The CPT1 gene family has a variable repertoire across different vertebrate lineages, with four documented genes: Cpt1a, Cpt1a2, Cpt1b, and Cpt1c. nih.gov Phylogenetic and synteny analyses suggest that Cpt1c is a rapidly evolving orthologue of Cpt1a2 and is present in various lineages including cartilaginous fish, reptiles, amphibians, and the coelacanth. nih.gov The evolution of the CPT1 gene family has been shaped by genome duplications and varying rates of sequence evolution. nih.gov For example, in Nile tilapia, four cpt1 genes have been identified, and their evolution is linked to the teleost-specific whole-genome duplication event. nih.govdoaj.org

| Enzyme | Function | Phylogenetic Highlights | Key Evolutionary Features |

|---|---|---|---|

| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | Catalyzes the conversion of 3-hydroxyacyl-CoA to 3-oxoacyl-CoA. ebi.ac.uk | Highly conserved among orthologs, especially in organisms reliant on fatty acid metabolism. nih.gov | Exists in monofunctional and multifunctional forms; multifunctional enzymes have distinct domains for different activities. ebi.ac.uk |

| Enoyl-CoA Hydratase (ECH) | Hydrates the double bond of 2-trans/cis-enoyl-CoA to form 3-hydroxyacyl-CoA. wikipedia.org | Part of the crotonase superfamily; categorized into mitochondrial, peroxisomal, and multifunctional types. ebi.ac.ukresearchgate.net | Eukaryotic ECH evolved a two-domain structure via gene duplication, allowing for broader substrate accommodation. nih.gov |

| Carnitine Palmitoyltransferase (CPT) | Mediates the transport of long-chain fatty acids into the mitochondria. nih.gov | Variable gene repertoire across vertebrates (Cpt1a, Cpt1a2, Cpt1b, Cpt1c). nih.gov | Evolution shaped by genome duplications and variable sequence evolution rates. nih.gov Cpt1c is a rapidly evolving orthologue of Cpt1a2. nih.gov |

Conservation and Divergence of Metabolic Pathways Across Biological Kingdoms

The core process of β-oxidation, which includes the metabolism of 3-hydroxyoctadecanoyl-CoA, is a remarkably conserved pathway across the biological kingdoms of Eukarya, Bacteria, and Archaea. wikipedia.org However, significant divergences have occurred, reflecting the distinct metabolic lifestyles and cellular architectures of these organisms.

Conservation: The fundamental four-step cycle of dehydrogenation, hydration, oxidation, and thiolysis to break down fatty acids is a common thread. abcam.comwikipedia.org In eukaryotes, this process is primarily compartmentalized within mitochondria and, for very long-chain fatty acids, in peroxisomes. wikipedia.org Prokaryotes, lacking these organelles, perform β-oxidation in the cytosol. wikipedia.org The enzymes catalyzing these steps, while showing evolutionary divergence, often share common ancestry and catalytic mechanisms.

Divergence in Eukaryotes:

Animals and Fungi: In animals and fungi, fatty acid synthesis is carried out by a single multifunctional protein complex, the type-I fatty acid synthase (FAS). mdpi.com The subsequent β-oxidation of fatty acids like octadecanoyl-CoA occurs mainly in the mitochondria to generate ATP. nih.govnih.gov In some cases, such as the pathogenic fungus Candida albicans, modified β-oxidation pathways have evolved to handle toxic intermediates like propionyl-CoA. nih.gov

Plants: Plants synthesize fatty acids in the plastids using a type-II FAS system. mdpi.com While the core β-oxidation pathway exists, its regulation and integration with other metabolic pathways differ. For example, in plants, fatty acid metabolism is crucial for the synthesis of storage lipids in seeds and signaling molecules involved in development and stress responses. oup.comfrontiersin.org Plants generally produce C18 fatty acids, which are then modified by a series of desaturases and elongases. researchgate.net

Divergence in Prokaryotes:

Bacteria: Many bacteria possess the canonical β-oxidation pathway. However, some, like Escherichia coli, have evolved distinct trifunctional enzymes for aerobic and anaerobic conditions, each with different substrate specificities. portlandpress.com The anaerobic trifunctional enzyme in E. coli shows a preference for medium- and long-chain enoyl-CoAs, similar to the human mitochondrial enzyme, suggesting a close evolutionary relationship. portlandpress.com

Archaea: Some archaea utilize unique carbon fixation pathways that intersect with fatty acid metabolism. For instance, certain Crenarchaea employ a 3-hydroxypropionate/4-hydroxybutyrate cycle for autotrophic CO2 fixation, which involves enzymes related to those in β-oxidation. researchgate.net The (S)-3-hydroxybutyryl-CoA dehydrogenase found in Nitrosopumilus maritimus, an ammonia-oxidizing archaeon, is part of this cycle and is homologous to β-oxidation enzymes. frontiersin.org

| Kingdom | Location of β-Oxidation | Key Divergent Features | Examples |

|---|---|---|---|

| Eukarya (Animals) | Mitochondria, Peroxisomes | Primarily for energy production (ATP). nih.govnih.gov Type-I fatty acid synthase. mdpi.com | Human mitochondrial β-oxidation for muscle energy and ketone body synthesis in the liver. nih.gov |

| Eukarya (Fungi) | Mitochondria, Peroxisomes | Type-I fatty acid synthase. mdpi.com Modified pathways for detoxifying intermediates. nih.gov | Candida albicans uses a modified β-oxidation pathway for propionyl-CoA degradation. nih.gov |

| Eukarya (Plants) | Plastids (synthesis), Peroxisomes/Mitochondria (oxidation) | Type-II fatty acid synthase. mdpi.com Important for storage lipids and signaling. oup.comfrontiersin.org | Fatty acid desaturases (FAD2) in plants control the balance of oleic and linoleic acids. frontiersin.org |

| Bacteria | Cytosol | Distinct enzymes for aerobic vs. anaerobic conditions. portlandpress.com | E. coli possesses two trifunctional enzymes with complementary substrate specificities. portlandpress.com |

| Archaea | Cytosol | Integration with unique carbon fixation pathways. researchgate.net | Nitrosopumilus maritimus uses a 3-hydroxypropionate/4-hydroxybutyrate cycle involving HADH-like enzymes. frontiersin.org |

Evolutionary Drivers of Enzyme Specificity and Functional Adaptation

Substrate Availability and Diet: The composition of fatty acids in an organism's diet or environment is a major evolutionary driver. For instance, the evolution of acyl-CoA dehydrogenases with varying chain-length specificities (short, medium, long, and very-long-chain) allows organisms to efficiently metabolize a wide range of fatty acids obtained from different food sources. d-nb.info The development of auxiliary enzymes in β-oxidation, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, was necessary to handle the metabolism of unsaturated fatty acids, which are common in the diets of many organisms. wiley.com

Metabolic Regulation and Compartmentalization: The need to precisely control metabolic fluxes has driven the evolution of enzyme regulation. Allosteric regulation of β-oxidation enzymes by intermediates and products like NADH and acetyl-CoA ensures that the pathway is responsive to the cell's energy status. aocs.org In eukaryotes, the compartmentalization of β-oxidation in mitochondria and peroxisomes allows for the separate processing of different types of fatty acids and prevents interference with other metabolic pathways. wikipedia.org This subcellular targeting can itself be a mechanism for evolving new enzyme specificities. pnas.org

Environmental Adaptation and Gene Duplication: Adaptation to different environments has also played a crucial role. The presence of distinct aerobic and anaerobic trifunctional enzymes in E. coli is a clear example of adaptation to varying oxygen availability. portlandpress.com Gene duplication is a key mechanism for functional innovation. After a gene duplication event, one copy can retain the original function while the other is free to evolve a new specificity or regulatory properties. The evolution of the diverse CPT1 gene family in vertebrates through gene duplication is a prime example, allowing for tissue-specific regulation of fatty acid uptake into mitochondria. nih.gov Similarly, the evolution of the two-domain eukaryotic enoyl-CoA hydratase 2 from a gene duplication event led to a change in substrate preference. nih.gov

Emerging Research Frontiers and Future Perspectives

Discovery of Novel Enzyme Activities and Metabolic Branches

The canonical role of 3-hydroxyoctadecanoyl-CoA is as an intermediate in the beta-oxidation and elongation of fatty acids. hmdb.ca However, ongoing research continues to uncover novel enzymes and metabolic pathways that interact with or modify long-chain hydroxyacyl-CoAs, suggesting a more complex metabolic network than previously understood.

In rat liver mitochondria, research has identified novel enzymes involved in fatty acid beta-oxidation. nih.gov One significant discovery is a trifunctional protein that possesses enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities. nih.gov This multienzyme complex demonstrates different substrate specificities compared to previously characterized enzymes, indicating specialized pathways for handling long-chain fatty acyl-CoAs. nih.gov

Furthermore, specific dehydratases involved in the elongation of very-long-chain fatty acids have been characterized. The enzyme very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase 1 (HACD1), for example, catalyzes the dehydration of (3R)-hydroxyoctadecanoyl-CoA to (2E)-octadecenoyl-CoA, a crucial step in the synthesis of fatty acids longer than 16 carbons. uniprot.orgdiva-portal.org The identification of multiple isoforms of 3-hydroxyacyl-CoA dehydratases suggests tissue-specific functions and regulation. diva-portal.org

Recent studies have also revealed novel enzymatic reactions, such as the cleavage of 2-hydroxyoctadecanoyl-CoA by a 2-hydroxyacyl-CoA lyase (HACL) into heptadecanal (B146464) and formyl-CoA. nih.gov While this involves a different isomer, it highlights the potential for alternative metabolic fates for hydroxyacyl-CoAs beyond the classical pathways, including one-carbon metabolism. nih.gov

Table 1: Examples of Recently Characterized Enzymes Acting on Long-Chain Hydroxyacyl-CoAs

| Enzyme Name | Substrate(s) | Product(s) | Organism/Tissue | Reference |

| Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase/3-ketoacyl-CoA thiolase trifunctional protein | Long-chain enoyl-CoA, Long-chain 3-hydroxyacyl-CoA, Long-chain 3-ketoacyl-CoA | 3-hydroxyacyl-CoA, 3-ketoacyl-CoA, Acyl-CoA + Acetyl-CoA | Rat liver mitochondria | nih.gov |

| Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase 1 (HACD1) | (3R)-hydroxyoctadecanoyl-CoA | (2E)-octadecenoyl-CoA + H₂O | Sheep (Ovis aries) | uniprot.org |

| 2-hydroxyacyl-CoA lyase (HACL) | 2-hydroxyoctadecanoyl-CoA | Heptadecanal + Formyl-CoA | Rhodospirillales bacterium | nih.gov |

This table is interactive. Click on the headers to sort.

Elucidation of Regulatory Networks Controlling 3-Hydroxyoctadecanoyl-CoA Metabolism

The metabolism of 3-hydroxyoctadecanoyl-CoA is intricately regulated to maintain lipid homeostasis. This control is exerted through complex gene regulatory networks involving transcription factors (TFs) and non-coding RNAs like microRNAs (miRNAs). nih.gov These networks can organize into architectural patterns, such as bow-tie structures, which allow for robust and efficient processing of metabolic signals. nih.gov

The expression of enzymes central to fatty acid elongation and beta-oxidation, which produce and consume 3-hydroxyoctadecanoyl-CoA, is primarily controlled at the transcriptional level. diva-portal.org This regulation is influenced by a variety of factors, including:

Hormonal signals: Hormones can modulate the expression of key metabolic genes.

Circadian rhythms: The body's internal clock can influence lipid metabolism over a 24-hour cycle.

Dietary intake: The availability of nutrients directly impacts the flux through fatty acid metabolic pathways. diva-portal.org

In microorganisms like Streptomyces coelicolor, the genes for fatty acid oxidation are often organized into clusters (e.g., fadAB clusters). nih.gov The expression of these clusters is tightly regulated to control the breakdown of stored triacylglycerols (TAGs) for energy. Understanding these microbial regulatory systems can provide insights into the fundamental principles of lipid metabolism control. nih.gov

Integration of Multi-Omics Data for Holistic Systems-Level Understanding

To fully comprehend the role of 3-hydroxyoctadecanoyl-CoA in complex biological systems, researchers are increasingly turning to multi-omics approaches. mdpi.com This strategy involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, systems-level view of metabolic pathways. plos.orgbcm.edu

For instance, combining transcriptomics with genome-scale metabolic models (GSMMs) allows for a more accurate prediction of metabolic fluxes under different conditions. nih.gov A study on the fungus Cordyceps militaris used a transcriptome-integrated GSMM to analyze light-exposed metabolic responses, revealing that genes associated with 3-hydroxyoctadecanoyl-CoA were involved in lipid biosynthesis pathways. nih.gov This approach helps connect gene expression changes directly to metabolic outcomes.

Multi-omics analysis is also a powerful tool for identifying novel biomarkers and understanding disease mechanisms. mdpi.comnih.gov By correlating changes in the metabolome (including lipids like 3-hydroxyoctadecanoyl-CoA) with alterations in gene and protein expression, researchers can uncover the molecular underpinnings of various pathologies. nih.gov This integrated approach provides a more holistic understanding than is possible with any single omics technique alone. mdpi.com

Table 2: Multi-Omics Approaches in Metabolic Research

| Omics Type | Information Provided | Application Example | Reference |

| Genomics | DNA sequence, genetic variants | Identifying genes for metabolic enzymes | mdpi.com |

| Transcriptomics | Gene expression levels (RNA) | Quantifying expression of fatty acid pathway genes under different conditions | nih.gov |

| Proteomics | Protein abundance and modifications | Measuring levels of metabolic enzymes | bcm.edu |

| Metabolomics | Metabolite concentrations | Directly measuring levels of 3-hydroxyoctadecanoyl-CoA and related lipids | mdpi.com |

| Integrated Model | Holistic view of system dynamics | Using transcriptome data to constrain a genome-scale metabolic model for flux prediction | nih.gov |

This table is interactive. Click on the headers to sort.

Development of Biotechnological Applications Based on 3-Hydroxyoctadecanoyl-CoA Pathways

The metabolic pathways involving 3-hydroxyoctadecanoyl-CoA are targets for biotechnological innovation. By manipulating these pathways in microorganisms, scientists aim to produce valuable compounds such as bioplastics, biofuels, and specialty chemicals.

One promising area is the production of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. Bacteria like Thauera sp. Sel9 can synthesize these polymers from fatty acids. univr.it Genome-scale metabolic models are being used to simulate and optimize pathways to increase the yield of these bioplastics, demonstrating a clear application for understanding acyl-CoA metabolism. univr.it

Similarly, the synthesis of triacylglycerols (TAGs), which can be converted into biodiesel, is another key application. Research in organisms like Streptomyces coelicolor focuses on identifying and engineering the genes involved in TAG biosynthesis and breakdown. nih.gov By knocking out genes responsible for fatty acid degradation (β-oxidation), researchers can create strains that overproduce and accumulate TAGs. nih.gov The fungus Cordyceps militaris is also being explored for its ability to produce valuable bioactive compounds, with research indicating that manipulating its lipid biosynthesis pathways could enhance production yields. nih.gov

These efforts highlight how a fundamental understanding of 3-hydroxyoctadecanoyl-CoA metabolism can be translated into practical, sustainable biotechnological solutions.

Q & A

Q. How can researchers reconcile conflicting reports on the cytotoxicity of 3-hydroxyoctadecanoyl-CoA(4−) accumulation?

- Methodological Answer : Conduct dose-response studies in multiple cell lines (e.g., hepatocytes vs. neurons) to assess tissue-specific effects. Measure mitochondrial membrane potential (via JC-1 staining) and reactive oxygen species (ROS) levels to distinguish direct toxicity from secondary metabolic stress .

Notes for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.